molecular formula C21H17N3O4 B2396759 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid CAS No. 503471-31-6

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid

Cat. No.: B2396759
CAS No.: 503471-31-6
M. Wt: 375.384
InChI Key: VZMVBKVWDIQXJP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine-5-carboxylic acid, which is a type of pyrimidine carboxylic acid. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in the synthesis of peptides .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a carboxylic acid group attached to the 5-position of the pyrimidine ring. The Fmoc group is attached through an amide bond .


Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a common step in peptide synthesis . The carboxylic acid group can participate in typical acid-base reactions, and could also be involved in amide bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing pyrimidine rings have aromatic stability. The presence of the carboxylic acid group could make the compound acidic, and the compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Pyrimidine and its derivatives are pivotal in synthesizing novel heterocyclic compounds with potential pharmacological activities. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems explores the versatility of pyrimidine derivatives in creating complex heterocyclic frameworks, which are essential for discovering new drugs and materials with unique properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antifungal and Antimicrobial Activity

  • Pyrimidine derivatives have been investigated for their biological activities, including antifungal and antimicrobial properties. The synthesis and evaluation of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids and their fungicidal properties demonstrate the potential of pyrimidine derivatives in developing new antifungal agents (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

Development of CORM-Peptide Nucleic Acid Bioconjugates

  • The exploration of functionalized ruthenium(II) polypyridyl complexes, including those involving pyrimidine carboxylic acid derivatives, for the development of CORM-peptide nucleic acid bioconjugates illustrates the integration of pyrimidine chemistry into the design of novel bioconjugates for biosensing and biomedical applications. This demonstrates the compound's relevance in creating tools for biological studies and therapeutic interventions (Bischof et al., 2013).

Supramolecular Chemistry

  • The design of cocrystals involving pyrimidine and various carboxylic acids, showcasing the utility of pyrimidine derivatives in supramolecular chemistry for forming cocrystals with specific hydrogen bonding patterns. This application is crucial for developing materials with tailored properties, such as improved solubility or stability, which are vital in pharmaceutical formulations and materials science (Rajam et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used in the context of peptide synthesis, the Fmoc group serves as a protecting group that can be selectively removed to allow for the coupling of amino acids .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the context in which it’s being used. If it’s being used in peptide synthesis, it could potentially be used to create a wide variety of peptides for use in research or therapeutic applications .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(26)13-9-22-19(23-10-13)11-24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMVBKVWDIQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(C=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503471-31-6
Record name 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid
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